1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, thiophene, undergoes a Friedel-Crafts acylation to introduce an ethyl group at the 3-position, forming 3-ethylthiophene.
Formation of the Pyrazole Ring: The 3-ethylthiophene is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Thiophen-2-yl)ethyl]-1H-pyrazol-4-amine: Similar structure but with the thiophene ring at a different position.
1-[2-(Furan-3-yl)ethyl]-1H-pyrazol-4-amine: Similar structure but with a furan ring instead of a thiophene ring.
1-[2-(Pyridin-3-yl)ethyl]-1H-pyrazol-4-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-4-amine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can enhance its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-5-11-12(6-9)3-1-8-2-4-13-7-8/h2,4-7H,1,3,10H2 |
InChI Key |
NWXNJPBMHZIFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.